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Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethyl)phenol

CAS No.: 37900-81-5

Cat. No.: B2790822 Get Quote

Synonyms: 2-Chloro-4-(trifluoromethyl)phenol; 3-Chloro-4-hydroxybenzotrifluoride CAS

Registry Number: 35852-58-5[1]

Executive Summary
2-Chloro-4-hydroxybenzotrifluoride is a disubstituted phenolic intermediate characterized by

the presence of a strongly electron-withdrawing trifluoromethyl group (-CF₃) and a chlorine

atom ortho to the hydroxyl group. It serves as the primary "left-side" building block for the

diphenyl ether class of herbicides, including Oxyfluorfen, Fomesafen, and Lactofen. Its

chemical value lies in the unique electronic synergy between the acidic phenolic proton (pKa

~7.1) and the lipophilic trifluoromethyl moiety, which enhances the metabolic stability and

bioavailability of the final bioactive compounds.[2]

Chemical Identity & Structural Analysis
Precise nomenclature is vital due to the varying numbering systems used in industrial catalogs.

IUPAC Name: 2-Chloro-4-(trifluoromethyl)phenol[1][3][4]

Common Industrial Name: 3-Chloro-4-hydroxybenzotrifluoride (Numbering based on

benzotrifluoride parent)[1]

Molecular Formula: C₇H₄ClF₃O[2]
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SMILES:Oc1ccc(cc1Cl)C(F)(F)F[5][6]

Structural Conformation
The molecule adopts a planar aromatic conformation. The -OH group acts as a strong pi-donor,

while the -CF₃ group at the para position acts as a strong sigma-acceptor (inductive effect).

The chlorine atom at the ortho position exerts a steric influence that twists the optimal bond

angles for subsequent ether linkages, a feature exploited in drug and agrochemical design to

lock conformations.

Physicochemical Properties
The following data aggregates experimental and predicted values relevant for process

engineering.

Property Value
biological/Process
Implication

Molecular Weight 196.55 g/mol --

Physical State Liquid / Low-melting Solid
MP is approx. 20-25°C; often

handled as a liquid melt.

Boiling Point 66–68 °C @ 13 mmHg
Volatile under vacuum;

requires careful distillation.

Density 1.47 g/mL

High density aids in phase

separation from aqueous

layers.

Acidity (pKa) 7.09 (Predicted)

Significantly more acidic than

phenol (pKa 10). Forms stable

phenolate anions easily.

Lipophilicity (LogP) ~2.6

Moderate lipophilicity facilitates

membrane permeability in

derived actives.

Synthetic Pathways
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The industrial synthesis relies on the regioselective chlorination of 4-(trifluoromethyl)phenol.

The hydroxyl group's strong ortho/para directing effect dominates the meta directing effect of

the trifluoromethyl group, directing the incoming halogen almost exclusively to the 2-position

(ortho to OH).

Protocol A: Direct Chlorination (Industrial Standard)
Mechanism: Electrophilic Aromatic Substitution (EAS).

Starting Material: 4-(trifluoromethyl)phenol (p-trifluoromethylphenol).[6]

Reagent: Sulfuryl chloride (

) or Chlorine gas (

).

Catalyst: Often uncatalyzed or trace

.

Conditions: Controlled temperature (0–20°C) to prevent over-chlorination to the 2,6-dichloro

derivative.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Mechanism: Displacement of activated fluoride.[2]

Substrate: 3-Chloro-4-fluorobenzotrifluoride.

Reagent: KOH / DMSO.

Note: Higher cost; used only when specific isomer purity is critical and difficult to achieve via

chlorination.

Visualization: Synthesis Workflow
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Figure 1: The hydroxyl group directs the electrophilic chlorine to the ortho position, yielding the

target intermediate.

Applications in Agrochemical Development
This compound is the "warhead" carrier for Protoporphyrinogen Oxidase (PPO) Inhibitors. The

2-chloro-4-trifluoromethylphenoxy moiety mimics the substrate of the PPO enzyme, leading to

the accumulation of protoporphyrin IX, which generates toxic singlet oxygen upon light

exposure, destroying the weed's cell membranes.

Key Downstream Products
Oxyfluorfen: Contact herbicide for broadleaf control.

Fomesafen: Soybean herbicide.

Lactofen: Selective herbicide for cotton and soybeans.

Experimental Workflow: Synthesis of Oxyfluorfen
Analog
This protocol demonstrates the Ulmann Ether Synthesis coupling, the critical step in utilizing 2-

Chloro-4-hydroxybenzotrifluoride.

Reagents:

2-Chloro-4-(trifluoromethyl)phenol (1.0 eq)

3,4-Dichloronitrobenzene (1.1 eq)
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Potassium Carbonate (

) (anhydrous, 2.0 eq)[4]

Solvent: DMF or DMSO.

Step-by-Step Protocol:

Phenolate Formation: Charge a reaction vessel with 2-Chloro-4-(trifluoromethyl)phenol and

DMF. Add

and stir at 60°C for 1 hour. Why: The pKa of 7.1 allows easy deprotonation to form the
nucleophilic phenoxide anion.

Coupling (SNAr): Add 3,4-Dichloronitrobenzene. Heat the mixture to 120–140°C.

Monitoring: Monitor by HPLC for the disappearance of the phenol. The electron-withdrawing

nitro group on the benzene ring activates the chloride for displacement.

Workup: Cool to room temperature. Pour into ice water. The product precipitates. Filter and

recrystallize from ethanol.

Visualization: PPO Inhibitor Logic
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Figure 2: Synthesis and Mode of Action (MOA) for Diphenyl Ether Herbicides.

Handling & Safety Protocols
Hazard Classification: Corrosive, Toxic.

Skin/Eye: Causes severe skin burns and eye damage. The combination of the phenol and

halogen groups increases skin permeability.

Inhalation: Destructive to mucous membranes.

Self-Validating Safety System:
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Neutralization Check: Keep a saturated solution of Sodium Bicarbonate (

) nearby. If a spill occurs, apply immediately. The evolution of

gas (bubbling) confirms the presence of the acid and its neutralization.

Double-Gloving: Use Nitrile gloves over Laminate film gloves. The fluorinated nature of the

compound can degrade standard latex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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